Brompheniramine maleate acts by blocking histamine receptors. Histamine is a chemical released by the body during an allergic reaction, causing allergy symptoms like runny nose, sneezing, and itchy eyes. Research using brompheniramine helps scientists understand the mechanisms of histamine action and allergic responses Source: [Histamine Receptors in Human Diseases].
The mechanism of brompheniramine's action serves as a model for designing new antihistamine medications. By studying how brompheniramine interacts with histamine receptors, researchers can develop more targeted and effective medications with fewer side effects Source: [Development of Histamine H1-Receptor Antagonists: ].
Some research suggests that brompheniramine might have anti-inflammatory properties beyond its antihistamine effects. Studies are ongoing to determine if this medication can play a role in managing inflammatory conditions Source: [Inhibitory Effects of Antihistamines on Lipopolysaccharide-Induced Inflammatory Responses in RAW 264.7 Macrophage Cells: ].
Brompheniramine maleate is a first-generation antihistamine primarily used for the symptomatic relief of allergic conditions such as allergic rhinitis and conjunctivitis. Its chemical structure can be described as 2-pyridinepropanamine, N,N-dimethyl-4-bromophenyl, maleate (1:1) salt. This compound acts as a histamine H1 receptor antagonist, effectively blocking the action of histamine, which is responsible for allergic symptoms like runny nose, itchy eyes, and sneezing. Brompheniramine maleate also exhibits anticholinergic properties, leading to drying effects on mucous membranes and sedation .
Brompheniramine works by blocking histamine H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, sneezing, and itchy eyes []. By binding to these receptors, brompheniramine prevents histamine from exerting its effects, providing temporary relief from allergy symptoms [].
Brompheniramine can cause drowsiness, dizziness, dry mouth, and other side effects []. In high doses, it can be toxic, particularly for children [].
Brompheniramine is not classified as flammable [].
No significant reactivity hazards are reported for brompheniramine under normal conditions [].
For specific data on toxicity levels, refer to safety data sheets (SDS) provided by chemical suppliers.
It is crucial to follow recommended dosages and consult a healthcare professional before using brompheniramine, especially if pregnant, breastfeeding, or taking other medications [].
Brompheniramine maleate is known for its significant biological activities:
The synthesis of brompheniramine maleate typically involves:
Brompheniramine maleate is widely used in:
Interactions with other drugs can significantly affect the efficacy and safety profile of brompheniramine maleate:
Brompheniramine maleate belongs to a class of compounds known as alkylamines. Here are some similar compounds:
Compound Name | Chemical Structure | Key Differences |
---|---|---|
Chlorpheniramine | Similar structure with chlorine | Chlorine atom instead of bromine |
Dexchlorpheniramine | Dextrorotary isomer of chlorpheniramine | More potent H1 antagonist |
Diphenhydramine | Contains two phenyl groups | Stronger sedative effects |
Triprolidine | Has a piperidine ring | Longer duration of action |
Pheniramine | Parent compound without halogen | Less potent than brompheniramine |
Brompheniramine's uniqueness lies in its specific halogenation (bromine) which influences its pharmacological profile compared to others in the class. Its sedative properties and anticholinergic effects are also more pronounced than some alternatives .
Irritant
Cusack, B., Nelson, A., and Richelson, E. Binding of antidepressants to human brain receptors: Focus on newer generation compounds. Psychopharmacology (Berl.) 114(4), 559-565 (1994).
Högberg, T., Ulff, B., Renyi, A.L., et al. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. J. Med. Chem. 24(12), 1499-1507 (1981).
Simons FE, Frith EM, Simons KJ (December 1982). "The pharmacokinetics and antihistaminic effects of brompheniramine". The Journal of Allergy and Clinical Immunology. 70 (6): 458–64. doi:10.1016/0091-6749(82)90009-4. PMID 6128358.
Sweetman, Sean C., ed. (2005). Martindale: the complete drug reference (34th ed.). London: Pharmaceutical Press. p. 569–70. ISBN 0-85369-550-4. OCLC 56903116.
Fischer, Jnos; Ganellin, C. Robin (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 546. ISBN 9783527607495.
Salahudeen MJ; Duffull SB; Nishtala PS; et al. (2015-03-25). "Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review". BMC Geriatrics. 15 (31): 31. doi:10.1186/s12877-015-0029-9. PMC 4377853. PMID 25879993.
Troy, David B.; Beringer, Paul (2006). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins. pp. 1546–8. ISBN 9780781746731.
L.A. Walter, U.S. Patent 3,061,517 (1962)
L.A. Walter, U.S. Patent 3,030,371 (1962)
Barondes, Samuel H. (2003). Better Than Prozac. New York: Oxford University Press. pp. 39–40. ISBN 0-19-515130-5.